4-[5-(2-methoxyphenoxy)pentyl]morpholine
Description
4-[5-(2-Methoxyphenoxy)pentyl]morpholine is a morpholine derivative featuring a pentyl linker connecting the morpholine ring to a 2-methoxyphenoxy substituent. The morpholine ring provides a rigid, polar framework, while the pentyl chain offers flexibility, and the 2-methoxyphenoxy group introduces aromaticity and electron-donating properties. These features may influence solubility, bioavailability, and target-binding interactions .
Properties
IUPAC Name |
4-[5-(2-methoxyphenoxy)pentyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-7-3-4-8-16(15)20-12-6-2-5-9-17-10-13-19-14-11-17/h3-4,7-8H,2,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNXHNUXIXUNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-methoxyphenoxy)pentyl]morpholine typically involves the reaction of morpholine with a suitable pentyl halide derivative, followed by the introduction of the methoxyphenoxy group. One common method involves the use of 2-methoxyphenol and a pentyl halide in the presence of a base to form the intermediate, which is then reacted with morpholine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(2-methoxyphenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the pentyl chain.
Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to modified morpholine or pentyl chain structures.
Scientific Research Applications
4-[5-(2-methoxyphenoxy)pentyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(2-methoxyphenoxy)pentyl]morpholine involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The morpholine ring and pentyl chain contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
- This contrasts with VPC-14449 (2,4-dibromoimidazolyl), where bromine atoms increase steric bulk and electronegativity, favoring DNA-binding inhibition .
- Sulphonyl Groups (): Sulphonyl substituents, as in 4-[2-(methylsulphonyl)phenyl]morpholine, introduce strong electron-withdrawing effects, which may improve metabolic stability but reduce solubility compared to methoxy groups .
Chain Length and Flexibility
The pentyl linker in the target compound likely enhances flexibility, enabling better adaptation to hydrophobic binding pockets. In contrast, shorter chains in compounds like 4-[2-(methylsulphonyl)phenyl]morpholine may restrict conformational freedom, limiting target engagement .
Morpholine Ring Conformation
The chair conformation observed in 5-methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol (dihedral angle: 33.66° between aromatic rings) optimizes stability and spatial orientation for anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
